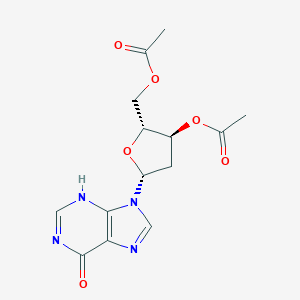

3',5'-di-o-acétyl-2'-désoxyadénosine

Vue d'ensemble

Description

3',5'-Di-o-acetyl-2'-deoxyadenosine (DAD) is a synthetic nucleoside analog that has been used in a variety of scientific research applications. It is a derivative of 2'-deoxyadenosine, a naturally occurring nucleoside found in DNA and RNA. DAD is an important tool for studying the structure and function of nucleic acids and proteins, as well as for studying the effects of drugs on the body.

Applications De Recherche Scientifique

Études de photoréactivité

3’,5’-di-o-acétyl-2’-désoxyadénosine : a été étudié pour sa photoréactivité, en particulier en présence d’acide urique sous lumière UV . Cette recherche est importante pour comprendre les dommages potentiels à l’ADN causés par la lumière du soleil et l’acide urique, ce qui pourrait conduire à des mutations. Ces études sont cruciales pour développer des mesures de protection contre le cancer de la peau.

Liaison et clivage de l’ADN

Les complexes de cuivre (II) avec la 3’,5’-di-o-acétyl-2’-désoxyadénosine ont été étudiés pour leur capacité à se lier et à cliver l’ADN . Cette application est particulièrement pertinente dans le domaine de la biologie moléculaire, où le clivage contrôlé de l’ADN est essentiel pour l’ingénierie génétique et la compréhension des fonctions des gènes.

Comportement antioxydant et pro-oxydant

L’interaction du composé avec la lumière UV et l’acide urique met en évidence son rôle potentiel dans le stress oxydatif, qui est un équilibre entre les activités antioxydantes et pro-oxydantes dans les cellules . Cet équilibre est essentiel pour maintenir la santé cellulaire et prévenir les maladies liées au stress oxydatif.

Développement de nucléases synthétiques

La recherche sur les propriétés de clivage de l’ADN de la 3’,5’-di-o-acétyl-2’-désoxyadénosine et de ses complexes métalliques peut conduire au développement de nucléases synthétiques . Ces nucléases peuvent être conçues pour avoir une sélectivité de séquence différente de celle des enzymes naturelles, offrant de nouveaux outils pour la biotechnologie.

Réactions de transglycosylation

Le composé a été utilisé comme matière de départ dans des réactions de transglycosylation, qui sont importantes pour la modification des nucléosides et le développement de nouveaux agents thérapeutiques . Cette application est importante dans l’industrie pharmaceutique pour la conception et la synthèse de médicaments.

Études de génotoxicité

Compte tenu des dommages potentiels à l’ADN causés par l’interaction de la 3’,5’-di-o-acétyl-2’-désoxyadénosine avec la lumière du soleil et l’acide urique, il s’agit d’un candidat pour des études de génotoxicité . Comprendre ses effets génotoxiques peut éclairer les évaluations de sécurité et les décisions réglementaires concernant les produits chimiques exposés à la lumière du soleil.

Mécanisme D'action

Target of Action

The primary target of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is the DNA in cells . The compound interacts with the DNA, particularly when exposed to UV light in the presence of uric acid .

Mode of Action

3’,5’-Di-O-acetyl-2’-deoxyadenosine reacts with UV light at wavelengths longer than 300 nm in the presence of uric acid . This reaction generates several products . The major products include spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .

Biochemical Pathways

The compound’s interaction with DNA under UV light in the presence of uric acid leads to the generation of several products . These products are part of the biochemical pathways that result in DNA damage . The damage is mediated by sunlight and can lead to mutations if it occurs in the DNA of skin cells .

Pharmacokinetics

The compound’s reactions under uv light suggest that its bioavailability may be influenced by exposure to sunlight and the presence of uric acid .

Result of Action

The result of the action of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is the generation of several products that can cause DNA damage . This damage can lead to mutations, particularly in skin cells . Therefore, the compound’s action has genotoxic effects .

Action Environment

The action of 3’,5’-Di-O-acetyl-2’-deoxyadenosine is influenced by environmental factors such as sunlight and the presence of uric acid . Sunlight exposure increases the compound’s reactivity, leading to the generation of products that can cause DNA damage . Uric acid, which is present in various cells and body fluids, acts as a photosensitizer of the compound’s reactions .

Analyse Biochimique

Biochemical Properties

The 3’,5’-Di-o-acetyl-2’-deoxyadenosine has been found to react with UV light at wavelengths longer than 300 nm in the presence of uric acid, generating several products . These products were separated by HPLC and identified by comparing UV and MS spectra of the products with previously reported values .

Cellular Effects

The reactions of 3’,5’-Di-o-acetyl-2’-deoxyadenosine with UV light in the presence of uric acid can cause DNA damage to dGuo and dAdo sites mediated by sunlight . If these damages occur in DNA of skin cells, mutations may arise .

Molecular Mechanism

The molecular mechanism of 3’,5’-Di-o-acetyl-2’-deoxyadenosine involves its reaction with UV light in the presence of uric acid . The major products of this reaction were spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .

Temporal Effects in Laboratory Settings

The effects of 3’,5’-Di-o-acetyl-2’-deoxyadenosine over time in laboratory settings are yet to be fully understood. It has been observed that each reaction of this compound with UV light at wavelengths longer than 300 nm in the presence of uric acid generated several products .

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVQALFRSDINB-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

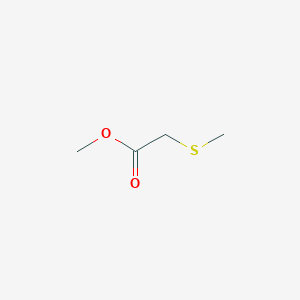

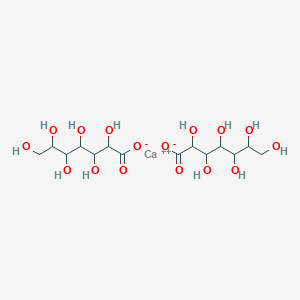

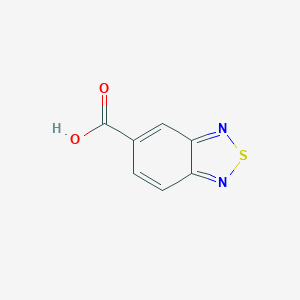

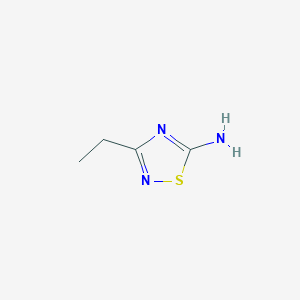

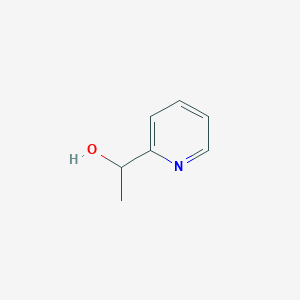

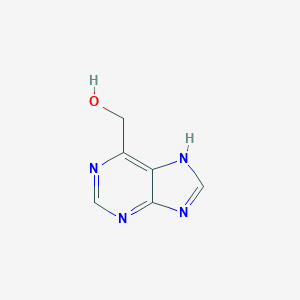

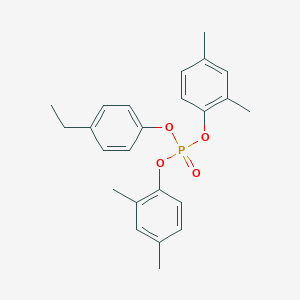

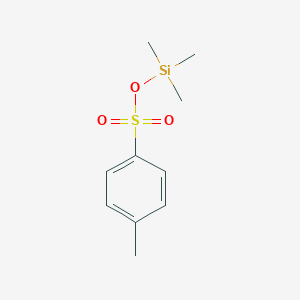

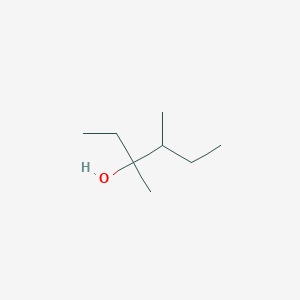

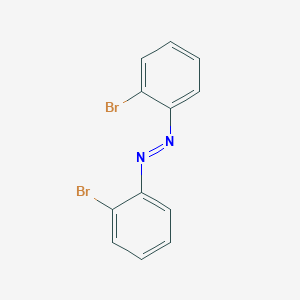

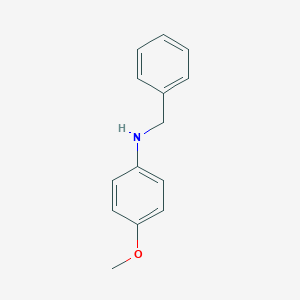

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)

![(3R,5R,8S,9S,10S,11S,13S,14S)-10,13-Dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B103808.png)